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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and optical
properties of calcium plumbate (CaPbOs) derived from quantum chemical studies. It is
intended to serve as a comprehensive resource for researchers and professionals engaged in
materials science, computational chemistry, and related fields.

Structural and Electronic Properties

Calcium plumbate (CaPbQOs) is a perovskite material that exhibits interesting electronic and
structural characteristics. It crystallizes in a distorted orthorhombic structure of the GdFeOs
type, belonging to the Pbnm space group.[1][2] This distortion, characterized by significant
tilting of the PbOe octahedra, plays a crucial role in its electronic behavior.[1][2] Unlike the
metallic or semi-metallic nature of similar perovskites like BaPbOs and SrPbOs, CaPbOs is a
semiconductor.[1][2][3]

The semiconducting nature of CaPbOs arises from the formation of an energy gap between the
O-2p nonbonding orbitals and the Pb-6s-O-2p spo antibonding bands.[1][2] In contrast, these
bands overlap in BaPbOs.[1][2] The significant structural distortion in CaPbOs, a result of the
smaller ionic radius of Ca2*, leads to a decrease in the overlap of Pb-6s and O-2p orbitals,
contributing to the opening of this band gap.[3]

Lattice Parameters and Structural Details
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Experimental analysis using Rietveld refinement of neutron diffraction data has provided
precise lattice parameters for the orthorhombic structure of CaPbOs.[1][2] These experimental
values show good agreement with theoretical parameters calculated using Density Functional
Theory (DFT).[3]

Parameter Experimental Value Reference
Lattice Constant (a) 5.6710 A [1][2]
Lattice Constant (b) 5.8875 A [1][2]
Lattice Constant (c) 8.1495 A [1][2]
Space Group Pbnm [1][2]
PbOs Tilt Angle (p) 18.50° [1112]
PbOs Tilt Angle ([3]p) 20.28° [1][2]

Electronic Band Gap and Resistivity

Quantum chemical calculations have been instrumental in determining the electronic band gap
of CaPbOs. Studies employing both the Local Density Approximation (LDA) and the
Generalized Gradient Approximation (GGA) within DFT have predicted a direct band gap.[3]
These theoretical values are higher than the initial experimental estimates derived from
thermal-activation-type conduction measurements.[3]
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Property Value Method Reference
Direct Band Gap 0.84 eV GGA [3]
Direct Band Gap 0.94 eV LDA [3]
Indirect Band Gap 0.85 eV GGA [3]
Indirect Band Gap 0.98 eV LDA [3]

_ Experimental
Estimated Band Gap 0.43 eV o [3]
(Thermal Activation)

. _ Experimental (Room
Electrical Resistivity 3x10%Q-cm [1][2]
Temperature)

Carrier Effective Masses

The effective masses of charge carriers (electrons and holes) are crucial parameters for
understanding the transport properties of a semiconductor. These have been calculated for
orthorhombic CaPbOs along various high-symmetry directions in the Brillouin zone.[3]

Effective Mass Effective Mass

Carrier Direction Reference
(LDA) (GGA)
Hole r-T -0.16 -0.15 [3]
Hole r-z -0.21 -0.20 [3]
Hole r-R -0.18 -0.17 [3]
Electron r-T 0.20 0.17 [3]
Electron r-z 0.20 0.18 [3]
Electron r-R 0.22 0.19 [3]

Computational Methodology

The theoretical investigations into the properties of CaPbOs predominantly rely on first-
principles calculations within the framework of Density Functional Theory (DFT).[3]
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DFT Calculation Protocol

A typical computational workflow for studying CaPbOs involves the following steps:

o Geometry Optimization: The initial crystal structure, often obtained from experimental data, is
optimized to find the minimum total energy configuration.[3] This involves relaxing the lattice
parameters and atomic positions.

o Self-Consistent Field (SCF) Calculation: Using the optimized geometry, a self-consistent
calculation is performed to determine the ground-state electronic density. This is achieved
using norm-conserved pseudopotentials and a plane-wave basis set.[3] A high cutoff energy
for the plane-wave basis, such as 900 eV, is employed to ensure accuracy.[3]

» Electronic Structure Analysis: From the self-consistent electron density, the electronic band
structure and the density of states (DOS) are calculated.[3] This provides insights into the
nature of the band gap and the contributions of different atomic orbitals.

o Optical Properties Calculation: The complex dielectric function is calculated to determine the
optical properties, such as the optical absorption spectrum.[3]
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Influence of Doping

Computational workflow for DFT studies of CaPbOs.

The electronic properties of CaPbOs can be tuned by partial substitution of the Ca2* ion. This

provides a pathway to engineer its conductivity.

e Substitution with Sr2*: Replacing some Ca2* with Sr2* leads to a reduction in the structural

distortion and a decrease in the band gap energy.[1][2]
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o Substitution with La3*, Nd3*, and Y3+: Doping with these trivalent ions introduces electron
carriers into the antibonding band, which can induce metallic conductivity.[1][2]

Reduced Distortion
& Band Gap

Metallic Conductivity

Substitution

Substitution

La3+, Nd3+, Y3+

CaPbOs
(Semiconductor)

Click to download full resolution via product page

Effect of doping on the electronic properties of CaPbOs.

Experimental Synthesis Protocol

The orthorhombic modification of CaPbOs is synthesized under high-pressure and high-
temperature conditions.

e Precursor Mixture: A mixture of calcium plumbate (CazPb0Oa4) and lead dioxide (PbO2) is
used as the starting material.[1][2]

o High-Pressure Synthesis: The mixture is subjected to high temperature and high pressure to
facilitate the formation of the orthorhombic CaPbOs phase.[1][2]

 Structural Analysis: The crystal structure of the synthesized material is then analyzed using
Rietveld refinement of neutron diffraction data to determine the precise atomic positions and
lattice parameters.[1][2]

Conclusion

Quantum chemical studies, primarily based on Density Functional Theory, have provided
significant insights into the fundamental properties of calcium plumbate. These computational
approaches have successfully elucidated the origin of its semiconducting behavior, which is
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intrinsically linked to its distorted perovskite structure. The theoretical predictions of its
electronic and optical properties are in good agreement with experimental findings, highlighting
the predictive power of these methods. Furthermore, the ability to computationally model the
effects of doping opens up avenues for the rational design of CaPbOs-based materials with
tailored electronic properties for various technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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